molecular formula C22H21N5O2S B2580446 N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 896297-32-8

N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B2580446
CAS RN: 896297-32-8
M. Wt: 419.5
InChI Key: FBUHKFFKGGWDME-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential

Research has demonstrated the computational and pharmacological potential of novel derivatives, including those related to the compound , showing various biological activities. These activities range from tumor inhibition to antioxidant, analgesic, and anti-inflammatory effects. The compounds have shown moderate to potent inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), indicating their broad therapeutic potential (Faheem, 2018).

Anticancer Activities

Modifications of related compounds have exhibited remarkable anticancer effects, with modifications aimed at reducing toxicity while retaining or enhancing antiproliferative activity. These studies underscore the compound's potential as a foundational structure for developing anticancer agents with lower toxicity and effective tumor growth inhibition capabilities (Wang et al., 2015).

Antimicrobial and Antifungal Properties

Newly synthesized derivatives have shown promising antimicrobial and antifungal activities. These activities have been tested against various bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents with significant efficacy (Baviskar, Khadabadi, & Deore, 2013). Another study focused on synthesizing derivatives to screen for antibacterial, antifungal, and anti-tuberculosis activities, further emphasizing the compound's versatile antimicrobial potential (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antibacterial Agents Development

The creation of novel thiazolidin-4-one derivatives based on the compound structure has aimed at enhancing antimicrobial activity. These efforts are indicative of the compound's utility in generating new antibacterial agents capable of combating various bacterial infections (Baviskar, Khadabadi, & Deore, 2013).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-29-19-11-9-17(10-12-19)15-23-20(28)16-30-22-25-24-21(18-7-3-2-4-8-18)27(22)26-13-5-6-14-26/h2-14H,15-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUHKFFKGGWDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

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